![molecular formula C26H24N2O3 B2549617 (2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327187-78-9](/img/structure/B2549617.png)
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines chromene, carboxamide, and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the carboxamide group and the imino functionality. Common reagents used in these reactions include ethyl 4-bromobenzoate, 2,4-dimethylaniline, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(2,4-dimethylphenyl)-2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide , identified by its CAS number 1327187-78-9 , is a member of the chromene family, which has gained attention for its diverse biological activities. This article aims to delve into its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C26H24N2O3
- Molecular Weight : 412.5 g/mol
- Structure : The compound features a chromene core with various substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds within the chromene class exhibit various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still being elucidated.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
In these studies, the growth inhibitory values suggest that the compound exhibits strong anticancer potential, outperforming standard chemotherapeutic agents like cisplatin and doxorubicin.
The mechanism of action for chromene derivatives often involves the inhibition of specific kinases and enzymes associated with cancer progression. For example:
- Inhibitory effects on NEK kinases have been noted, which are implicated in cell cycle regulation and tumorigenesis.
- The compound may also interact with pro-inflammatory mediators, potentially reducing tumor-associated inflammation.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity against breast cancer cell lines.
- Study Design : Various concentrations were tested to determine the GI50 values.
- Results : Significant inhibition of cell proliferation was observed at lower concentrations compared to control groups.
- Computational Studies : Molecular docking simulations have revealed high binding affinities of this compound towards critical targets in cancer cells, suggesting a mechanism for its anticancer properties.
Additional Biological Activities
Beyond anticancer effects, chromene derivatives have been reported to possess:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Anti-inflammatory Properties : Reducing inflammation through inhibition of cyclooxygenase enzymes.
These activities position this compound as a versatile candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-ethoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-4-30-21-12-10-20(11-13-21)27-26-22(16-19-7-5-6-8-24(19)31-26)25(29)28-23-14-9-17(2)15-18(23)3/h5-16H,4H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZYDXKVCFSASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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